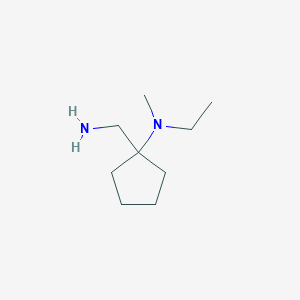

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Description

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a cyclopentane-based secondary amine with an aminomethyl substituent and N-ethyl-N-methyl branching. Its molecular formula is C₉H₂₀N₂, and its structure combines a five-membered cyclopentane ring with a substituted amine group.

Properties

IUPAC Name |

1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11(2)9(8-10)6-4-5-7-9/h3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKVDGKMEDIBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1(CCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with N-ethyl-N-methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the amine and ketone reacting in a solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and the process parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, sodium hydride (NaH)

Major Products Formed:

Oxidation: Amides, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Quaternary ammonium salts

Scientific Research Applications

Medicinal Chemistry

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is being researched for its potential therapeutic effects, particularly in the following areas:

- Neurological Disorders : The compound has been evaluated for its neuroprotective properties and ability to modulate neurotransmitter systems, showing promise in pain management and treatment of anxiety disorders.

- Antiviral Activity : Studies have indicated that derivatives of this compound may exhibit antiviral properties against viruses such as HIV and influenza, making it a candidate for further development in antiviral therapies.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic molecules. Its structural features allow it to participate in:

- Alkylation Reactions : It can act as a nucleophile in alkylation processes, facilitating the formation of more complex structures.

- Reagent in Chemical Reactions : It is utilized as a reagent in synthetic pathways to create other piperidine derivatives, which are important in pharmaceuticals.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound. Researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress, indicating its potential utility in treating neurodegenerative diseases.

Study 2: Antiviral Screening

In another study focused on antiviral activity, derivatives of this compound were screened against HIV-1. The results demonstrated that modifications to the amine group enhanced antiviral efficacy, suggesting pathways for developing new antiviral agents.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine (CAS 363626-93-1)

- Structure : Cyclohexane ring (six-membered) with ethyl-methylamine substituents.

- Key Differences: Larger ring size reduces ring strain compared to cyclopentane. Molecular formula: C₁₀H₂₂N₂ (vs. C₉H₂₀N₂ for the cyclopentane analog) .

N-[1-(Aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS 164642-21-1)

- Structure : Cyclopentane ring with dimethylamine substituents.

- Key Differences :

1-(Aminomethyl)-4-methoxycyclohexanamine (CAS Not Provided)

- Structure: Cyclohexane ring with methoxy and aminomethyl groups.

- Key Differences: Methoxy group increases polarity and water solubility. Potential for enhanced hydrogen bonding, altering receptor-binding profiles .

1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine (CAS 1501189-97-4)

Physicochemical Properties

| Compound | Molecular Formula | Ring Size | Substituents | pKa (Estimated) | Solubility (Water) |

|---|---|---|---|---|---|

| 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C₉H₂₀N₂ | 5-membered | N-ethyl, N-methyl | ~9.5 | Moderate |

| 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine | C₁₀H₂₂N₂ | 6-membered | N-ethyl, N-methyl | ~9.2 | Low |

| N-[1-(Aminomethyl)cyclopentyl]-N,N-dimethylamine | C₈H₁₈N₂ | 5-membered | N,N-dimethyl | ~10.1 | High |

| 1-(Aminomethyl)-4-methoxycyclohexanamine | C₈H₁₈N₂O | 6-membered | 4-methoxy, aminomethyl | ~8.8 | High |

| 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | C₁₃H₂₀N₂ | 4-membered | N-benzyl, N-methyl | ~8.5 | Low |

Notes:

- Cyclopentane vs. Cyclohexane : Cyclopentane derivatives exhibit moderate ring strain, enhancing reactivity in synthesis but reducing stability compared to cyclohexane analogs .

- Substituent Effects : Ethyl-methyl groups increase steric hindrance, reducing basicity (pKa ~9.5) compared to dimethylamine analogs (pKa ~10.1) .

Biological Activity

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, commonly referred to as a cyclopentylamine derivative, has garnered attention in recent years due to its potential biological activities. This compound's structural features suggest various interactions with biological systems, making it a candidate for pharmacological research.

Chemical Structure and Properties

The chemical formula for this compound is , which indicates the presence of two nitrogen atoms within a cyclopentane framework. Its molecular structure is crucial for its biological activity, influencing its ability to interact with various receptors and enzymes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Neuropharmacological Effects : Given its structural similarity to known neurotransmitter modulators, this compound may influence neurotransmission. Studies have indicated potential interactions with NMDA (N-Methyl-D-Aspartate) receptors, which are critical in various neurological disorders .

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following points summarize current understanding:

- Receptor Interaction : The compound may act as an antagonist or modulator at NMDA receptors, affecting glutamatergic signaling pathways implicated in neurodegenerative diseases .

- Enzyme Inhibition : It may inhibit specific enzymes related to inflammation or microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study assessing the antimicrobial activity of various cyclopentylamines found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuropharmacological Assessment : Research involving the evaluation of NMDA receptor antagonists indicated that derivatives similar to this compound could modulate receptor activity and potentially offer therapeutic benefits in conditions like Alzheimer’s disease .

- Inflammation Model : In vitro experiments showed that treatment with this compound reduced the levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, supporting its role in inflammation modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Aminomethyl-N-ethyl-N-methylcyclohexanamine | Structure | Neuroactive, potential NMDA antagonist |

| 4-Methylcyclohexylamine | Structure | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, and how can researchers validate their purity?

- Methodological Answer : Synthesis typically involves multi-step amine alkylation or reductive amination of cyclopentane derivatives. For purity validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, focusing on amine proton shifts (δ 1.5–3.0 ppm) and cyclopentane ring conformation . Purity ≥98% is achievable via recrystallization or column chromatography, as demonstrated in analogous compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks to distinguish N-ethyl, N-methyl, and aminomethyl groups. DEPT-135 can clarify carbon types.

- IR : Confirm amine N-H stretches (~3300 cm⁻¹) and cyclopentane C-H bending (~1450 cm⁻¹).

- Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm, similar to structurally related amines ) ensures separation from byproducts.

Cross-validation with high-resolution MS (HRMS) provides exact mass confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain at -20°C in airtight, light-resistant containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.

- First Aid : Immediate rinsing with water for eye/skin exposure; consult medical professionals if ingested .

- Compliance : Adhere to institutional Chemical Hygiene Plans and complete safety training with 100% proficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Systematically replicate experiments under controlled conditions (temperature, solvent polarity, pH). Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity. Cross-reference with computational solubility parameters (e.g., Hansen solubility parameters) via software like COSMOtherm . Discrepancies often arise from impurities or measurement techniques; validate findings using orthogonal methods (e.g., XRD for crystallinity vs. NMR for solution-state behavior) .

Q. What experimental design strategies optimize reaction yield and selectivity for this compound?

- Methodological Answer :

- Factorial Design : Apply 2^k factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ design can identify interactions between reaction time, pressure, and reagent stoichiometry .

- Computational Optimization : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA predict energetically favorable pathways .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can AI-driven tools enhance mechanistic studies of this compound’s reactivity or degradation pathways?

- Methodological Answer :

- Reaction Prediction : Train machine learning models on existing reaction databases (e.g., Reaxys) to propose plausible degradation mechanisms under oxidative or hydrolytic conditions.

- Molecular Dynamics (MD) : Simulate solvent interactions and degradation kinetics using packages like GROMACS or LAMMPS .

- Feedback Loops : Integrate experimental data into AI platforms (e.g., ICReDD’s workflow) to refine computational predictions and prioritize high-yield synthetic routes .

Q. What methodologies address challenges in stereochemical control during synthesis?

- Methodological Answer :

- Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen complexes) in asymmetric hydrogenation or alkylation steps.

- Chromatographic Separation : Use chiral stationary phases (CSPs) in HPLC to isolate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis.

Computational stereochemical analysis (e.g., via COMSOL Multiphysics) can predict enantiomer stability .

Methodological Best Practices

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) for traceability and version control .

- Reproducibility : Document all parameters (e.g., NMR spectrometer frequency, HPLC gradient profile) to enable replication .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and AI to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.